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molecular formula C28H28N2O3 B8513061 Methyl 2-[4-(benzyloxy)phenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylate

Methyl 2-[4-(benzyloxy)phenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylate

Cat. No. B8513061
M. Wt: 440.5 g/mol
InChI Key: PZSGIJHQWSVBNM-UHFFFAOYSA-N
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Patent
US06803374B2

Procedure details

A solution of compound 47 (0.558 g, 1.11 mmol) in acetic acid (3 mL) was refluxed for 1 h and then stirred at 100° C. for 15 h. The reaction mixture was cooled to rt and concentrated on a rotary evaporator. The residue was coevaporated with toluene (1×) and then purified by column chromatography (silica gel, 8% acetone/toluene (v/v)) to give compound 48 as a white solid (0.234 g, 53%). ESI-MS m/e 441.3 (M+1).
Quantity
0.558 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:34]=[CH:33][C:12]([C:13]([NH:15][C:16]2[CH:17]=[C:18]([CH:23]=[CH:24][C:25]=2[NH:26][CH:27]2[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]2)[C:19]([O:21][CH3:22])=[O:20])=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C>[CH2:1]([O:8][C:9]1[CH:34]=[CH:33][C:12]([C:13]2[N:26]([CH:27]3[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]3)[C:25]3[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][C:16]=3[N:15]=2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.558 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)NC=2C=C(C(=O)OC)C=CC2NC2CCCCC2)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, 8% acetone/toluene (v/v))

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=NC2=C(N1C1CCCCC1)C=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.234 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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